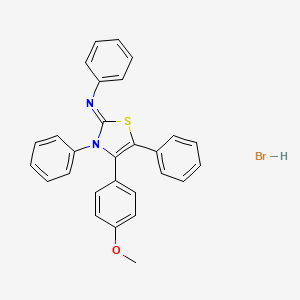
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C28H23BrN2OS and its molecular weight is 515.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that similar compounds often interact with enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds often affect pathways related to the targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects are often related to the biochemical pathways that the compound affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
生物活性
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties. This compound's unique structure, featuring multiple phenyl groups and a methoxy substitution, enhances its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C28H23BrN2OS, with a molecular weight of 515.47 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine; hydrobromide |
| CAS Number | 475100-76-6 |
| Molecular Weight | 515.47 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Preliminary studies have indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Research has shown that thiazole derivatives possess significant antimicrobial properties. The presence of the methoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : Similar compounds have been evaluated for their anticancer activity. For instance, derivatives of thiazole have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Monoamine Oxidase (MAO) : Studies involving related thiazole compounds indicate potential MAO inhibitory activity, which is relevant for treating neurodegenerative diseases and depression .
- Antioxidant Properties : The compound may also exhibit antioxidant activity due to the presence of phenolic structures, which are known to scavenge free radicals and reduce oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- In a study assessing various thiazole derivatives for anticancer activity, specific compounds showed IC50 values in the micromolar range against breast and colon cancer cell lines .
- Another research focused on the synthesis of thiazole-based MAO inhibitors revealed promising results with selectivity towards MAO-B isoforms, suggesting potential applications in neuropharmacology .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
- Cell Membrane Interaction : The lipophilic nature due to phenolic substitutions may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMJRCUFGLWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














